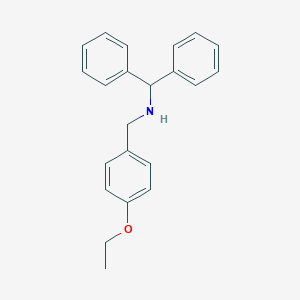

N-benzhydryl-N-(4-ethoxybenzyl)amine

Description

Properties

Molecular Formula |

C22H23NO |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-1,1-diphenylmethanamine |

InChI |

InChI=1S/C22H23NO/c1-2-24-21-15-13-18(14-16-21)17-23-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,22-23H,2,17H2,1H3 |

InChI Key |

ROYGNXIAAJRYBG-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)CNC(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzhydryl N 4 Ethoxybenzyl Amine and Analogous Benzhydryl Amines

Foundational Synthetic Routes to Tertiary Amines

Traditional methods for amine synthesis provide robust and widely applicable pathways to tertiary amines, primarily through reductive amination and nucleophilic substitution.

Direct reductive amination (DRA) is one of the most straightforward and convenient methods for preparing tertiary amines. nih.gov This process typically involves the reaction of a ketone or aldehyde with a secondary amine in a one-pot fashion, facilitated by a reducing agent. nih.govrsc.org For the synthesis of N-benzhydryl-N-(4-ethoxybenzyl)amine, this would involve reacting benzophenone (B1666685) with N-(4-ethoxybenzyl)amine or reacting 4-ethoxybenzaldehyde (B43997) with N-benzhydrylamine.

The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to the target tertiary amine. nih.govdntb.gov.ua The formation of this iminium intermediate can be challenging with sterically hindered ketones, but various effective reducing agents have been developed to drive the reaction. nih.gov Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. nih.gov For instance, NaBH₃CN is particularly effective as it can selectively reduce imines in the presence of aldehydes. nih.gov More specialized protocols may use reagents like trichlorosilane (B8805176) in the presence of a Lewis base activator. nih.gov

| Reducing Agent | Typical Substrates | Key Characteristics | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Commonly used, reduces imines formed in situ. | nih.gov |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selectively reduces imines over carbonyls; useful for one-pot reactions. | nih.govresearchgate.net |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | A milder alternative to NaBH₃CN, avoiding cyanide in waste streams. | nih.gov |

| Trichlorosilane (HSiCl₃) | Sterically hindered ketones | Used with a Lewis base (e.g., TMEDA) to facilitate the reaction with challenging substrates. | nih.gov |

Catalytic hydrogenation represents a highly atom-economical and sustainable approach to reductive amination. nih.govresearchgate.net This method employs molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. nih.govdoi.org Common catalysts include palladium, platinum, or nickel, often supported on carbon (e.g., Pd/C). nih.govresearchgate.net

The process involves the same initial step of forming an imine or iminium ion from the carbonyl compound and the amine, which is then hydrogenated by the catalyst to yield the final amine product. nih.govdoi.org The reaction typically occurs under mild conditions with excellent selectivity, making it a preferred method in industrial applications for producing fine chemicals and pharmaceuticals. nih.gov The efficiency of these catalytic systems is crucial for preventing side reactions, such as the reduction of the initial carbonyl compound to an alcohol. nih.govresearchgate.net For tertiary amines, the reaction pathway can also proceed through a hemiaminal intermediate followed by hydrogenolysis or via dehydration to an enamine which is then hydrogenated. researchgate.net

Tertiary amines can also be synthesized via the direct alkylation of secondary amines with alkyl halides, a classic example of a nucleophilic substitution reaction. researchgate.net In this approach, the lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a trialkylammonium salt. A base, which can be an excess of the starting amine, then deprotonates this salt to yield the free tertiary amine. researchgate.net

However, this method is often difficult to control and can lead to a mixture of products. nih.gov The newly formed tertiary amine is itself a nucleophile and can react further with the alkyl halide to produce a quaternary ammonium (B1175870) salt, a product where the nitrogen is bonded to four alkyl groups. Furthermore, the product secondary or tertiary amine is often more nucleophilic than the starting amine, leading to a "runaway" reaction that favors over-alkylation. Due to this lack of selectivity, direct alkylation is generally less preferred than reductive amination for the clean synthesis of a specific tertiary amine.

Asymmetric Synthesis and Stereocontrol in Amine Formation

Enantioselective Approaches to Chiral Amines

The synthesis of single-enantiomer chiral amines is of paramount importance in drug discovery. acs.org For benzhydryl amines, several enantioselective methods have been developed, moving beyond classical resolution techniques.

One prominent strategy is the catalytic asymmetric hydrogenation of prochiral imines. Transition metal catalysts, particularly those based on iridium and rhodium, paired with chiral phosphine (B1218219) ligands, have achieved high enantioselectivities in the reduction of various imine substrates. acs.org For example, iridium catalysts with ligands like DuanPhos or in combination with a chiral phosphoric acid have successfully produced chiral amines from N-aryl imines with up to 99% ee. acs.org This method could be applied to an imine precursor of this compound to install a stereogenic center at the methine carbon.

Another powerful method is the organocatalytic enantioselective Strecker reaction. This involves the addition of cyanide to an imine, catalyzed by a chiral molecule. A notable example uses a chiral bicyclic guanidine (B92328) to catalyze the addition of HCN to N-benzhydryl imines, yielding chiral α-amino nitriles which can then be hydrolyzed to the corresponding α-amino acids. nih.gov The N-benzhydryl group was identified as a key feature for achieving high stereoselectivity in this process. nih.gov

Organocatalysis has also been employed for the N-alkylation of heterocycles with in-situ generated aza-para-quinone methides, using a SPINOL-derived chiral phosphoric acid as the catalyst. acs.orgnih.gov This approach establishes a chiral center while forming a C-N bond, providing a direct route to enantiomerically enriched benzhydryl amine derivatives. acs.orgnih.gov

| Method | Catalyst/Reagent | Substrate Type | Product | Key Feature | Ref |

| Asymmetric Hydrogenation | Iridium-diamine/Chiral Phosphoric Acid | N-aryl imines | Chiral amines | High enantioselectivity (up to 98% ee) | acs.org |

| Asymmetric Hydrogenation | Rh/ZhaoPhos | Dibenzoazepine hydrochlorides | Chiral cyclic amines | Excellent enantioselectivities (>99% ee) | acs.org |

| Asymmetric Strecker Synthesis | Chiral bicyclic guanidine | N-benzhydryl imines | Chiral α-amino nitriles | N-benzhydryl group is crucial for stereoselectivity | nih.gov |

| Organocatalytic N-alkylation | SPINOL-derived phosphoric acid | Indoles, carbazoles | N-benzhydryl amines | In situ generation of aza-para-quinone methide | acs.orgnih.gov |

Diastereoselective Synthesis and Separation of Isomers

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective synthesis often relies on the use of chiral auxiliaries or substrate-controlled reactions.

A widely used method for the diastereoselective synthesis of amines involves the addition of nucleophiles to chiral imines, such as those derived from tert-butanesulfinamide (t-BS). core.ac.uk The chiral sulfinyl group directs the incoming nucleophile to one face of the imine, leading to the formation of one diastereomer in preference to the other. For example, the diastereoselective allylation of a (RS)-t-BS imine with allylmagnesium bromide produces the corresponding homoallylic amine as a single diastereomer. core.ac.uk This product can then be further elaborated, and the chiral auxiliary can be removed. This strategy could be adapted to construct complex chiral amines by reacting a chiral imine derived from 4-ethoxybenzaldehyde with a benzhydryl organometallic reagent.

Once a mixture of diastereomers is formed, they can often be separated using standard laboratory techniques like crystallization or chromatography, as their different physical properties allow for differentiation. google.com For instance, in steroid chemistry, mixtures of amine isomers are frequently separated by crystallization or chromatography to isolate the desired stereoisomer. google.com While modern synthesis aims to avoid isomeric mixtures, these separation methods remain essential tools.

Carbon-Hydrogen (C-H) Functionalization Routes to Amine Structures

Direct C-H functionalization has revolutionized synthetic chemistry by allowing for the conversion of ubiquitous but typically unreactive C-H bonds into valuable functional groups, such as amines. nih.gov This approach offers a more atom- and step-economical alternative to traditional multi-step sequences that require pre-functionalized starting materials.

For the synthesis of amine structures, α-C–H functionalization is a particularly powerful strategy. One bio-inspired approach uses a quinone co-factor to mediate the conversion of abundant α-branched primary amines into reactive ketimine intermediates in situ. chemrxiv.orgnih.govchemrxiv.org These intermediates can then be trapped by a variety of carbon-centered nucleophiles (e.g., organolithium or Grignard reagents) to construct α-fully substituted primary amines. chemrxiv.orgnih.gov This method effectively transforms a simpler amine into a more complex one via a direct C-H to C-C bond-forming event at the α-position.

Transition metals are also widely used to catalyze C-H functionalization. Palladium(II)-catalyzed reactions, directed by an existing amine group, can achieve C-H arylation, carbonylation, or amination under ambient conditions. rsc.org This strategy allows for the iterative functionalization of C-H bonds to build molecular complexity from simple starting materials. rsc.org

A key challenge in C-H functionalization of amines is the potential interference of the amine's N-H bond. Many methods require the use of a protecting group on the nitrogen atom. nih.gov However, protecting-group-free approaches are being developed. One such method for cyclic secondary amines involves deprotonation of the amine, followed by hydride transfer to generate an imine intermediate that is subsequently captured by an organolithium nucleophile. nih.gov This process is highly regioselective and stereospecific, yielding trans-configured products. nih.gov

| C-H Functionalization Strategy | Catalyst/Mediator | Key Intermediate | Scope | Ref |

| Bio-Inspired α-C–H Functionalization | Quinone Co-factor | Ketimine | α-Branched primary amines to α-tertiary amines | chemrxiv.orgnih.gov |

| Amine-Directed C–H Functionalization | Palladium(II) | C-H activated complex | Arylation, amination, carbonylation of amines | rsc.org |

| Protecting Group-Free α-Functionalization | Hydride Acceptor/Organolithium | Imine | Cyclic secondary amines to α,α′-disubstituted amines | nih.gov |

Multicomponent Reactions (MCRs) for Diverse Amine Scaffolds

Multicomponent reactions (MCRs), where three or more starting materials combine in a single operation to form a product containing atoms from all components, are highly valued for their efficiency and atom economy. nih.gov They allow for the rapid construction of complex molecules from simple, readily available building blocks, making them ideal for generating libraries of structurally diverse amines.

Several classical and modern MCRs are applicable to the synthesis of benzhydryl amines and related structures. The Petasis borono-Mannich reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, is a powerful method for synthesizing substituted amines. researchgate.net For example, the reaction of phenols, aldehydes, and amines can furnish alkylaminophenols in excellent yields. researchgate.net A plausible MCR synthesis of this compound could involve the reaction of 4-ethoxybenzylamine, benzaldehyde, and a suitable arylboronic acid, followed by reduction.

The Ugi four-component reaction (U-4CR) is another cornerstone of MCR chemistry, combining an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to produce α-acylamino amides. nih.gov This reaction is exceptionally versatile for creating peptide-like scaffolds.

More recently, visible-light-mediated MCRs have been developed. An operationally simple protocol for synthesizing secondary amines involves the three-component reaction of an aldehyde, an amine, and an unactivated alkyl iodide, catalyzed by Mn₂(CO)₁₀ under visible light. rsc.org This method is notable for its mild conditions and tolerance of sensitive functional groups. rsc.org Nickel-catalyzed multicomponent couplings of alkenes, aldehydes, and amides also provide a practical and modular route to complex allylic amines from simple starting materials. rsc.org These modern MCRs significantly expand the toolbox for synthesizing diverse and complex amine scaffolds like this compound. rsc.orgrsc.org

Chemical Transformations and Reactivity of N Benzhydryl N 4 Ethoxybenzyl Amine

Transformations Involving Aromatic Moieties

The molecule contains three aromatic rings susceptible to electrophilic aromatic substitution (EAS). The substitution pattern is directed by the existing substituents on each ring.

4-Ethoxybenzyl Group: The ethoxy group (-OCH₂CH₃) is a strongly activating, ortho, para-directing group due to the resonance donation of its oxygen lone pairs. Since the para position is already occupied by the benzylamine (B48309) moiety, electrophilic attack will be directed to the two equivalent ortho positions (C3 and C5).

Common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation could be performed on these rings, likely under mild conditions due to their activated nature. However, the use of strong acids in some of these reactions could protonate the tertiary amine, converting it into a deactivating, meta-directing ammonium (B1175870) group (-NR₂H⁺), thereby complicating the reactivity and potentially requiring protecting group strategies.

| Aromatic Ring System | Directing Group | Predicted Position of Substitution |

|---|---|---|

| 4-Ethoxybenzyl | -OCH₂CH₃ (activating) | Ortho to the ethoxy group |

| Benzhydryl Phenyls | -CH(Ph)(N-R) (activating) | Ortho, para to the point of attachment |

Oxidation Reactions of Amine and Aryl Substructures

The oxidation of N-benzhydryl-N-(4-ethoxybenzyl)amine can occur at several positions, primarily the nitrogen atom and the benzylic carbons.

N-Oxidation: Mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), can oxidize the tertiary amine to its corresponding N-oxide.

Oxidative C-N Bond Cleavage: A more synthetically useful transformation is the oxidation of the C-H bonds at the benzylic positions (the carbons adjacent to the nitrogen). This reaction typically proceeds through a single-electron transfer (SET) mechanism to form a nitrogen radical cation, followed by deprotonation to yield an α-amino radical. nih.gov Further oxidation generates an iminium ion, which is then hydrolyzed to yield carbonyl compounds and a secondary amine. Recent advances in this area utilize metal-free electrochemical oxidation, where water serves as the oxygen source, to selectively cleave benzyl (B1604629) C-N bonds. nih.gov Depending on the conditions, this could lead to the formation of benzophenone (B1666685) and 4-ethoxybenzylamine, or 4-ethoxybenzaldehyde (B43997) and N-benzhydrylamine. Photocatalytic methods using flavin derivatives like riboflavin (B1680620) tetraacetate (RFT) under visible light also effectively oxidize benzylamines to aldehydes. researchgate.net The use of oxoammonium catalysts represents another powerful method for oxidizing N-substituted amines to amides or imides. chemrxiv.org

| Oxidizing Agent/Method | Site of Oxidation | Potential Product(s) |

|---|---|---|

| mCPBA or H₂O₂ | Nitrogen Atom | This compound N-oxide |

| Electrochemical Oxidation | Benzylic C-N bond | Benzophenone + 4-ethoxybenzylamine OR 4-ethoxybenzaldehyde + N-benzhydrylamine |

| Flavin Photocatalysis | Benzylic C-N bond | Aldehydes/Ketones + secondary amine byproducts. researchgate.net |

| Oxoammonium Catalysts | α-C-H bonds | Amide/Imide structures. chemrxiv.org |

Reactions Involving Imine Intermediates, including Hydroboration

The formation of imine or, more accurately, iminium ion intermediates is central to the reactivity of this compound, particularly in oxidation reactions. As described above, one-electron oxidation of the tertiary amine leads to an iminium ion intermediate. nih.gov These electrophilic species are susceptible to attack by various nucleophiles.

Radical reactions can also lead to imine intermediates. For instance, radical additions to related ene-sulfonamide systems often result in the elimination of a sulfonyl radical to generate a transient imine, which can then undergo further reactions like reduction or hydration. beilstein-journals.org

The specific mention of hydroboration in this context refers to the reaction of an iminium ion with a hydride source. The catalytic hydroboration of imines is a well-established method for preparing amines. rsc.org If an iminium ion were formed from this compound, it could be reduced by a hydroborating agent like pinacolborane (HBpin) or sodium triethylborohydride. rsc.org This process would involve the addition of a hydride to the electrophilic carbon of the iminium ion, regenerating the tertiary amine. This sequence represents a formal reduction of the intermediate, which is often a key step in more complex synthetic pathways where iminium ions are generated in situ.

| Intermediate | Formation Method | Subsequent Reaction | Reagent | Final Product |

|---|---|---|---|---|

| Iminium Ion | Oxidation (e.g., SET) | Hydrolysis | H₂O | Carbonyl + Secondary Amine |

| Iminium Ion | Oxidation (e.g., SET) | Hydroboration (Reduction) | HBpin, NaBH(Et)₃ | Tertiary Amine (starting material) |

Late-Stage Functionalization Methodologies for this compound Analogues

Late-stage functionalization (LSF) aims to introduce chemical modifications at a late step in a synthetic sequence, which is highly valuable for creating diverse molecular libraries for drug discovery. For analogues of this compound, LSF would target the C-H bonds, which are typically unreactive.

A prominent strategy is manganese-catalyzed benzylic C(sp³)–H amination. This method directly installs a nitrogen-containing group into a benzylic C-H bond. nih.gov The reaction is significant for its high reactivity and site selectivity, and importantly, it demonstrates a unique tolerance for existing tertiary amine functionalities. nih.gov This means the reaction could selectively functionalize one of the benzylic positions of an this compound analogue without interfering with the resident tertiary amine. Mechanistic studies suggest the reaction proceeds via an electrophilic metallonitrene intermediate. nih.gov

Another advanced method involves the use of bifunctional N-aminopyridinium intermediates for C-H amination. nih.gov This approach allows for the amination of benzylic C-H bonds under NIS (N-Iodosuccinimide)-promoted conditions, followed by a subsequent C-N cross-coupling reaction to introduce further diversity. nih.gov These methods provide powerful tools to modify complex molecules like this compound analogues, enabling the rapid generation of new chemical entities with potentially altered biological properties.

| Methodology | Catalyst/Reagent | Target Bond | Transformation |

|---|---|---|---|

| Benzylic C-H Amination | Manganese Complex | Benzylic C(sp³)–H | Direct installation of a nitrogen-containing group. nih.gov |

| Amination via N-aminopyridinium | NIS / N-aminopyridinium salt | Benzylic C(sp³)–H | Two-step amination and further derivatization. nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzenesulfonyl chloride |

| Methyl iodide |

| Hydrogen peroxide |

| meta-Chloroperoxybenzoic acid (mCPBA) |

| Benzophenone |

| 4-ethoxybenzylamine |

| 4-ethoxybenzaldehyde |

| N-benzhydrylamine |

| Riboflavin tetraacetate (RFT) |

| Pinacolborane (HBpin) |

| Sodium triethylborohydride |

| N-Iodosuccinimide (NIS) |

Structure Activity Relationship Sar Studies of N Benzhydryl N 4 Ethoxybenzyl Amine Derivatives

General Principles of SAR in Benzhydryl Amine Scaffolds

The benzhydryl amine framework is recognized as a "privileged architectural pattern" in medicinal chemistry due to its unique chemical and pharmaceutical properties. nih.gov This scaffold consists of a central sp3-hybridized carbon atom connected to two phenyl rings (the benzhydryl group) and a nitrogen atom. nih.govresearchgate.net The versatility of this structure allows for symmetric or asymmetric substitutions, leading to a wide array of biological activities. nih.govacs.org Diarylmethylamine units, a key component of this scaffold, are found in numerous biologically active compounds, including those with anticancer, antimalarial, antiviral, and antihistamine properties. nih.govacs.org

Impact of Benzhydryl Moiety Substitutions on Biological Interactions

Modifications to the two phenyl rings of the benzhydryl group have a profound impact on the biological activity of these compounds. Structure-activity relationship (SAR) studies have shown that even minor changes, such as the addition or removal of a substituent, can dramatically alter the potency and selectivity of the molecule.

For example, in a study of chlorcyclizine (B1668710) analogues, removal of the para-chloro substituent from one of the phenyl rings resulted in reduced anti-HCV activity. acs.org Conversely, the introduction of an additional para-chloro substituent on the other phenyl ring led to a marginal increase in activity. researchgate.netacs.org This suggests that halogen substitution on the benzhydryl rings is a key factor for this particular biological effect.

The table below summarizes the impact of substitutions on the benzhydryl moiety.

Table 1: Impact of Benzhydryl Moiety Substitutions| Substitution | Effect on Biological Activity | Reference |

|---|---|---|

| Removal of para-chloro group | Reduced anti-HCV activity | acs.org |

| Addition of a second para-chloro group | Marginally increased anti-HCV activity | researchgate.netacs.org |

| Replacement of hydrogen with fluorine | No significant improvement in antituberculosis activity | acs.org |

Role of the Ethoxybenzyl/Methoxybenzyl Group in Modulating Biological Activity and Lipophilicity

The N-substituent, in this case, the ethoxybenzyl or a related methoxybenzyl group, plays a crucial role in modulating the biological activity and physicochemical properties of the parent compound. The presence of an alkoxy group, such as ethoxy or methoxy (B1213986), on the benzyl (B1604629) ring generally influences the molecule's lipophilicity and its ability to form hydrogen bonds, both of which are critical for receptor binding and membrane transport. nih.govnih.gov

Lipophilicity is a key parameter that affects the transport of compounds through biological membranes and their interaction with target sites. nih.gov The substitution of a hydrogen atom with a benzyl group, and further with a substituted benzyl group like ethoxybenzyl, typically increases the lipophilicity of the molecule. semanticscholar.org This enhanced lipophilicity can improve a compound's ability to cross cellular membranes and the blood-brain barrier, potentially increasing its bioavailability and efficacy for central nervous system targets. mdpi.com

In related classes of compounds, such as chalcones, the presence of an ethoxy or methoxy group on a phenyl ring was found to enhance anti-inflammatory and antioxidant activities. nih.gov Specifically, compounds with a 4-ethoxy or 4-methoxy substitution showed promising results, suggesting that these electron-donating groups contribute favorably to the biological effect. nih.gov While the antibacterial activity of some synthesized compounds was not found to be dependent on their lipophilicity, this property remains one of the most important parameters in predicting the biological activity and toxicity of a substance. mdpi.com

Stereochemical Influences on Structure-Activity Relationships

Chirality, or the three-dimensional arrangement of atoms, is a critical factor in the biological activity of many benzhydryl amine derivatives. acs.org The central carbon of the benzhydryl group is often a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit significantly different potencies, selectivities, and even different types of activity at biological targets.

In the context of monoamine transporter inhibitors, the stereochemistry of the molecule is crucial for its affinity and inhibitory profile. nih.gov For example, specific stereoisomers of benzhydryl amine analogues have been identified as potent triple monoamine reuptake inhibitors, while other stereoisomers may be more selective for a single transporter. nih.gov The distinct spatial arrangement of the phenyl rings and the amine substituent in each enantiomer dictates how it fits into the chiral binding site of a protein, leading to these differences in biological interaction. The development of asymmetric synthesis methods to produce single enantiomers is therefore of great importance in drug discovery. acs.org

Exploration of Heterocyclic Aromatic Moieties in Related Benzhydryl Amine Scaffolds

Replacing one of the phenyl rings of the benzhydryl moiety or the N-benzyl group with a heterocyclic aromatic ring can lead to novel compounds with unique biological profiles. SAR studies have explored the incorporation of various heterocycles to probe their influence on activity and selectivity.

For instance, a series of Mannich bases containing a thiophen-2-yl ring showed good activity against Gram-positive bacteria, regardless of the nature of the amino moiety. acs.org This indicates that the thiophene (B33073) ring itself is a key contributor to the antibacterial effect in that particular scaffold. acs.org In another example, benzimidazole (B57391) derivatives have been widely studied due to their presence in many biologically active molecules, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer effects. researchgate.net The electron-rich nature of the benzimidazole system is thought to contribute to its ability to interact with various biological targets. researchgate.net

Furthermore, 2-aminothiazole (B372263) derivatives have been investigated for a wide range of pharmacological activities, including antitumor and antiviral properties. mdpi.com The introduction of such heterocyclic fragments into a molecule can significantly alter its properties, such as increasing water solubility or providing additional points for hydrogen bonding, thereby influencing its bioavailability and target interactions. mdpi.com

SAR for Monoamine Transporter (Dopamine, Serotonin (B10506), Norepinephrine (B1679862) Transporters) Affinity and Inhibition

The benzhydryl amine scaffold is a well-established pharmacophore for targeting monoamine transporters (MATs), which include the dopamine (B1211576) transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). nih.gov These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft and are major targets for the treatment of various neuropsychiatric disorders. nih.govnih.gov

SAR studies have been instrumental in developing benzhydryl amine derivatives with specific MAT inhibitory profiles, such as selective inhibitors for one transporter or dual or triple reuptake inhibitors. nih.gov For instance, in one study, structural modifications of a (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine scaffold led to the identification of compounds with varying selectivities, including a potent triple reuptake inhibitor with balanced affinities for DAT, SERT, and NET. nih.gov

For the norepinephrine transporter (NET), the aromatic rings of inhibitors like desipramine (B1205290) form π-stacking interactions with key amino acid residues such as Y152 and F323 in the transporter's binding site. mdpi.com The basic amino group of these inhibitors is also crucial for recognition, forming hydrogen bonds with residues like F72 and F317. mdpi.com The substitution pattern on the benzhydryl and N-benzyl rings of N-benzhydryl-N-(4-ethoxybenzyl)amine would similarly dictate its affinity and selectivity for DAT, SERT, and NET by influencing these key interactions. The synthesis of specific radiolabeled derivatives, such as N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, has also been pursued to create imaging agents for the serotonin transporter. capes.gov.br

The table below shows the inhibitory constants (Ki) for a representative triple monoamine reuptake inhibitor with a benzhydryl scaffold.

Table 2: Monoamine Transporter Affinity of a Benzhydryl Derivative (Compound 2g)| Transporter | Ki (nM) | Reference |

|---|---|---|

| Dopamine Transporter (DAT) | 60 | nih.gov |

| Serotonin Transporter (SERT) | 79 | nih.gov |

| Norepinephrine Transporter (NET) | 70.3 | nih.gov |

SAR for Other Relevant Receptor and Enzyme Interactions

Beyond monoamine transporters, benzhydryl amine derivatives have been shown to interact with a variety of other receptors and enzymes, demonstrating the versatility of this chemical scaffold. acs.org

SAR studies have led to the development of benzhydryl amine derivatives as:

Antiviral agents: Chlorcyclizine and its analogues, which possess a benzhydrylpiperazine core, have been identified as having anti-HCV activity. acs.org SAR studies revealed that hydroxyl or amino groups at a terminal position and specific chloro-substitutions on the benzhydryl rings were important for this activity. acs.org

Anticancer agents: Derivatives of N-benzyl-2-phenylpyrimidin-4-amine, which can be considered related to the benzhydryl amine scaffold, were identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target in cancer therapy. nih.govresearchgate.net

Androgen Receptor Antagonists: A series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives, which share some structural similarities with the N-benzyl portion of the title compound, were developed as antagonists of the androgen receptor, a target in prostate cancer. nih.gov

Anti-inflammatory agents: The benzimidazole scaffold, which can be incorporated into benzhydryl amine derivatives, has been associated with anti-inflammatory activity through the inhibition of enzymes like cyclooxygenase (COX). nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of N Benzhydryl N 4 Ethoxybenzyl Amine

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are fundamental computational techniques used to predict how a ligand, such as N-benzhydryl-N-(4-ethoxybenzyl)amine, might bind to a biological target, typically a protein or enzyme. This approach is crucial in drug discovery for identifying potential therapeutic targets and understanding the structural basis of a ligand's activity. mdpi.com

Docking simulations place the flexible structure of this compound into the binding site of a target protein, calculating the most stable binding poses and estimating the binding affinity, often expressed as a docking score. nih.govnih.gov Given that many benzhydryl amines exhibit antihistaminic properties, a likely target for docking studies would be the histamine (B1213489) H1 receptor. mdpi.comijpsr.com

In a typical docking study, the benzhydryl and 4-ethoxybenzyl moieties of the ligand would be explored for hydrophobic interactions within the receptor's binding pocket. nih.gov Key interactions would likely involve π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) and hydrophobic contacts. mdpi.com The tertiary amine nitrogen could potentially form hydrogen bonds or ionic interactions with acidic residues like Aspartic Acid or Glutamic Acid in the binding site. mdpi.comnih.gov The results of such studies can predict the binding mode and stability of the ligand-protein complex, guiding the design of more potent analogues. nih.govnih.gov

Table 1: Hypothetical Molecular Docking Results for this compound Against Potential Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Histamine H1 Receptor | -9.8 | ASP 107, TYR 108, PHE 435 | Ionic, Hydrogen Bond, π-π Stacking |

| Muscarinic M1 Receptor | -8.5 | TYR 106, ASN 110, TRP 400 | Hydrophobic, π-π Stacking |

| Dopamine (B1211576) D2 Receptor | -8.2 | ASP 114, SER 193, PHE 389 | Ionic, Hydrogen Bond, Hydrophobic |

Development of Pharmacophore Models for Activity Prediction

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model is generated by superimposing a set of active molecules to extract their common features, such as hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings. nih.govijmo.org

For this compound, a pharmacophore model could be developed based on a series of known antihistamines. ijmo.org Such a model would likely consist of specific features that are crucial for binding to the histamine H1 receptor. nih.gov These features would include two hydrophobic/aromatic regions corresponding to the two phenyl rings of the benzhydryl group, another hydrophobic/aromatic region for the ethoxybenzyl group, and a hydrogen bond acceptor or ionizable positive center representing the tertiary amine. nih.govijmo.org

This model serves as a 3D query to screen virtual libraries for new compounds with potential activity or to predict whether a novel compound like this compound fits the required structural profile for activity. nih.govresearchgate.net The fit of the molecule to the pharmacophore hypothesis is quantified, providing a basis for prioritizing it for synthesis and biological testing. nih.gov

Table 2: Key Pharmacophoric Features for a Hypothetical H1 Antagonist Model

| Feature | Description | Corresponding Moiety in the Compound |

| Aromatic/Hydrophobic 1 | Aromatic ring for hydrophobic interaction | Phenyl ring 1 (Benzhydryl) |

| Aromatic/Hydrophobic 2 | Aromatic ring for hydrophobic interaction | Phenyl ring 2 (Benzhydryl) |

| Aromatic/Hydrophobic 3 | Aromatic ring for hydrophobic interaction | Ethoxybenzyl group |

| Positive Ionizable | Feature capable of forming ionic interactions | Tertiary Amine |

| Hydrogen Bond Acceptor | Atom capable of accepting a hydrogen bond | Oxygen of the ethoxy group |

Conformational Analysis of this compound and its Analogues

The biological activity of a flexible molecule like this compound is highly dependent on the conformation it adopts when interacting with its target. Conformational analysis aims to identify the stable, low-energy three-dimensional arrangements of the molecule. rsc.org Benzhydryl amines are known for their structural flexibility, making conformational studies particularly important. acs.orgnih.gov

Computational methods, such as molecular mechanics or more accurate quantum chemical calculations, are employed to explore the potential energy surface of the molecule. These methods systematically rotate the single bonds—particularly the C-N bonds and the bonds connecting the phenyl rings to the central carbon—to map out different conformations. The analysis identifies the global and local energy minima, which represent the most probable shapes of the molecule. researchgate.net For some ortho-substituted triarylmethanes, which are structurally related to benzhydryl amines, chiral helical conformations have been observed, highlighting the complex stereochemistry that can arise. nih.govresearchgate.net Understanding the preferred conformations and the energy barriers between them is critical for rationalizing structure-activity relationships.

Table 3: Predicted Low-Energy Conformers and Dihedral Angles

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (Phenyl-C-C-N) | Dihedral Angle 2 (Phenyl-C-C-N) |

| 1 (Global Minimum) | 0.00 | -65.4° | 175.2° |

| 2 | 1.25 | 68.1° | 178.9° |

| 3 | 2.10 | -170.5° | 55.3° |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. epstem.netdntb.gov.ua These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. upenn.edu

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov Furthermore, the analysis of the molecular electrostatic potential (MEP) map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atom and the oxygen of the ethoxy group are expected to be nucleophilic sites, while the aromatic protons are electrophilic. epstem.net These theoretical insights are invaluable for predicting how the molecule will interact with other chemical species and its metabolic fate. upenn.edumdpi.com

Table 4: Calculated Electronic Properties using DFT (B3LYP/6-31G(d,p))

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 5.8 eV |

| Electron Affinity | 0.5 eV |

| Electronegativity | 3.15 eV |

| Chemical Hardness | 2.65 eV |

Mechanistic Studies of Amine-Forming Reactions using Computational Methods

The synthesis of secondary amines like this compound is often achieved through reductive amination. acs.orgijrpr.com Computational chemistry offers a powerful means to study the mechanism of such reactions, providing insights that are difficult to obtain through experimental methods alone. nih.govacs.org A plausible synthesis involves the reaction of benzophenone (B1666685) with 4-ethoxybenzylamine in the presence of a reducing agent.

Using methods like DFT, the entire reaction pathway can be modeled. rsc.org This involves identifying and calculating the energies of all reactants, intermediates, transition states, and products. The typical reductive amination pathway proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form an imine (or iminium ion). nih.gov This imine is subsequently reduced to the final amine product. Computational studies can pinpoint the rate-determining step of the reaction by identifying the transition state with the highest energy barrier. rsc.orgrsc.org This knowledge is crucial for optimizing reaction conditions, such as temperature, catalyst, and solvent, to improve the yield and efficiency of the synthesis. nih.gov

Table 5: Calculated Activation Energies for a Plausible Reductive Amination Synthesis

| Reaction Step | Description | Activation Energy (kcal/mol) |

| 1 | Nucleophilic attack of amine on carbonyl | 15.2 |

| 2 | Proton transfer to form hemiaminal | 5.8 |

| 3 | Dehydration to form iminium ion | 22.5 (Rate-determining) |

| 4 | Hydride transfer to iminium ion | 12.1 |

Analytical Methodologies for the Characterization of N Benzhydryl N 4 Ethoxybenzyl Amine

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation and purification of N-benzhydryl-N-(4-ethoxybenzyl)amine from reaction mixtures and for the assessment of its purity. These techniques exploit differences in the physicochemical properties of the compound and any impurities, such as polarity and volatility, to achieve separation.

Column Chromatography

Column chromatography is a fundamental and widely used purification technique for secondary and tertiary amines following synthesis. rsc.org For this compound, silica (B1680970) gel is the standard stationary phase of choice. The purification process involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a column packed with silica gel.

A mobile phase, typically a non-polar solvent system with a polar modifier, is then passed through the column. A common solvent system for amines is a gradient of hexane (B92381) and ethyl acetate. rsc.org The separation is based on the differential adsorption of the compound and impurities onto the polar silica gel. Less polar compounds elute faster, while more polar compounds are retained longer. The polarity of the mobile phase is often gradually increased (e.g., from 95:5 to 80:20 hexane/EtOAc) to elute the target compound with good resolution. rsc.org

In the case of amines, which can interact strongly with the acidic silanol (B1196071) groups on the silica surface leading to peak tailing, the mobile phase can be modified. The addition of a small amount of a volatile base, such as triethylamine (B128534) (TEA), to the eluent can neutralize these acidic sites, resulting in improved chromatographic separation and better peak shape. biotage.com Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity and confirming the identity of volatile and thermally stable compounds. osti.gov For the analysis of this compound, a sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. osti.gov

The column, often a non-polar or medium-polarity column such as a DB-5MS (5% phenyl-methylpolysiloxane), separates compounds based on their boiling points and interactions with the stationary phase. osti.gov A programmed temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of all components. osti.gov

After separation in the GC, the molecules enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum provides valuable structural information that can confirm the identity of the compound. GC-MS is highly sensitive and can detect trace levels of impurities. biomedpharmajournal.orgjournaljocamr.com

A typical GC-MS method for a compound like this compound would involve the following parameters:

| Parameter | Value/Description |

| GC Column | Agilent DB-5MS (30 m x 0.25 mm id x 0.25 µm) or similar osti.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temp. | 250-280 °C |

| Oven Program | Initial temp 50-100°C, ramp at 10-20°C/min to 300°C, hold for 5-10 min osti.gov |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C osti.govresearchgate.net |

| Quadrupole Temp. | 150 °C osti.govresearchgate.net |

| Mass Range | 50-550 amu |

Spectroscopic Methods for Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound. rsc.orgrsc.org

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The benzhydryl proton (-CH) would appear as a singlet. The two methylene (B1212753) protons (-CH₂-) of the ethoxybenzyl group would also likely appear as a singlet. The ethoxy group itself would present as a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (-OCH₂-) protons. The aromatic protons on the benzhydryl and ethoxybenzyl rings would appear as a series of multiplets in the aromatic region of the spectrum. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. ceon.rsorganicchemistrydata.org The spectrum would show distinct peaks for the aliphatic carbons (the benzhydryl CH, the benzyl (B1604629) CH₂, and the ethoxy carbons) and for the aromatic carbons of the phenyl and phenoxy rings. The chemical shifts of these carbons are indicative of their local electronic environment. core.ac.uk

Based on analogous structures found in the literature, the expected chemical shifts for this compound are summarized below. rsc.orgrsc.orgrsc.org

Predicted NMR Data for this compound Spectra recorded in CDCl₃

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| 7.40-7.15 | m | 10H | Benzhydryl Ar-H | |

| 7.10 | d | 2H | Ethoxybenzyl Ar-H | |

| 6.80 | d | 2H | Ethoxybenzyl Ar-H | |

| 5.10 | s | 1H | N-CH(Ph)₂ | |

| 4.00 | q | 2H | -OCH₂CH₃ | |

| 3.65 | s | 2H | N-CH₂-Ar | |

| 1.40 | t | 3H | -OCH₂CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| 158.5 | Ar-C (C-O) | |

| 142.0 | Ar-C (ipso, Benzhydryl) | |

| 131.0 | Ar-C (ipso, Ethoxybenzyl) | |

| 129.5 | Ar-CH | |

| 128.5 | Ar-CH | |

| 127.0 | Ar-CH | |

| 114.5 | Ar-CH | |

| 68.0 | N-CH(Ph)₂ | |

| 63.5 | -OCH₂CH₃ | |

| 52.0 | N-CH₂-Ar | |

| 14.8 | -OCH₂CH₃ |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. For this compound, MS would show a molecular ion peak (M⁺) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. nih.gov This technique can distinguish between compounds with the same nominal mass but different chemical formulas. The measured exact mass from HRMS is compared to the calculated theoretical mass for a proposed formula; a close match (typically within 5 ppm) confirms the elemental composition. nih.gov

Molecular Weight and Exact Mass of this compound

| Parameter | Value |

| Molecular Formula | C₂₂H₂₃NO |

| Molecular Weight (Nominal) | 317 g/mol |

| Calculated Exact Mass [M+H]⁺ | 318.18524 u |

Advanced Chiral Analytical Techniques for Enantiomeric and Diastereomeric Purity

The benzhydryl carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Determining the enantiomeric purity is crucial in many applications.

Advanced analytical techniques are required to separate and quantify these enantiomers. bohrium.com Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. mdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Polysaccharide-based CSPs are commonly used for the resolution of chiral amines. bohrium.commdpi.com

Another powerful method for determining enantiomeric purity is NMR spectroscopy using a chiral derivatizing agent (CDA). nih.govresearchgate.net The chiral amine is reacted with a chiral reagent, such as (S)-BINOL and 2-formylphenylboronic acid, to form a mixture of diastereomers. researchgate.net Diastereomers have different physical properties and, crucially, different NMR spectra. By integrating the signals corresponding to each diastereomer in the ¹H NMR spectrum, the ratio of the original enantiomers can be accurately determined. nih.govnih.gov This approach provides a reliable measure of the enantiomeric excess (ee) of the sample. Capillary electrophoresis (CE) with a chiral selector is another effective, though less common, technique for enantiomeric separation. jiangnan.edu.cn

Research Applications of N Benzhydryl N 4 Ethoxybenzyl Amine in Chemical Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

The N-benzhydryl-N-(4-ethoxybenzyl)amine structure is a prime example of a versatile building block, a class of molecules used for the modular assembly of more complex chemical architectures. organic-chemistry.orgenamine.netenamine.net The utility of such compounds stems from the reactivity of their constituent functional groups. In this case, the secondary amine is a key reactive site, capable of undergoing a variety of transformations such as N-alkylation, acylation, and participation in coupling reactions.

The benzhydryl and benzyl (B1604629) groups themselves are significant in synthesis. The benzhydryl group, due to its bulk, can be used to control the stereochemical outcome of reactions at or near the nitrogen center. Furthermore, benzhydryl ethers and other derivatives are employed as protecting groups in organic synthesis because they can be easily removed under specific conditions like hydrogenolysis. yale.edu

Synthetic organic chemists have developed numerous methods to create benzhydryl amines, often using metal-catalyzed reactions. nih.govacs.orgresearchgate.net These methods provide access to a wide array of structurally diverse amines that can serve as starting materials for more intricate targets. For instance, N-benzyl derivatives can be synthesized through amine exchange reactions, highlighting the modularity of these building blocks. researchgate.net The presence of the 4-ethoxybenzyl group in this compound introduces an electron-donating group on one of the aromatic rings, which can influence the reactivity of the molecule in reactions such as electrophilic aromatic substitution or modify the electronic properties of the entire structure.

Potential Contributions to Catalysis Research

The amine functionality within this compound suggests its potential use in catalysis. Amines are widely used as organocatalysts or as ligands for metal catalysts. The nitrogen atom's lone pair of electrons can coordinate to a metal center, and by modifying the substituents on the nitrogen, the steric and electronic properties of the resulting metal complex can be finely tuned.

The bulky benzhydryl and 4-ethoxybenzyl groups would create a specific chiral pocket around a coordinated metal, which could be advantageous for enantioselective catalysis. acs.org While research has focused on the synthesis of benzhydryl amines using metal catalysts, the inverse role is also plausible. researchgate.net For example, chiral triarylmethanols, which share the diphenylmethyl scaffold, have been successfully used as catalysts in transformations like Mukaiyama aldol (B89426) reactions. nih.govacs.org Furthermore, gold(III) catalyst systems have been shown to be effective in the amination of benzhydrols, the precursors to benzhydryl amines, indicating the compatibility of this structural class with transition metal catalysis. nih.gov

Exploration in Materials Science Development

The structural features of this compound also suggest potential applications in the field of materials science.

The incorporation of specific functional amines into polymer chains is a common strategy to impart desired properties. While there is no direct research on polymers made from this compound, studies on structurally related molecules offer insights. For example, a family of thermo-responsive polymers based on poly[N-(4-vinylbenzyl)-N,N-dialkylamine] has been synthesized. These polymers exhibit lower critical solution temperature (LCST) and/or upper critical solution temperature (UCST) behavior, meaning their solubility in a solvent changes dramatically with temperature. The N-benzylamine core is a key part of this structure. This suggests that a monomer derived from this compound could potentially be used to create polymers with unique thermal or responsive properties.

The development of organic materials for electronics and photonics relies on molecules with specific electronic properties. Benzhydryl compounds are of interest in this area due to their non-planar, propeller-like structure and the electronic characteristics of the two phenyl rings. Research on benzhydrols has shown that the electronic effects of substituents on the phenyl rings (electron-donating or electron-withdrawing) significantly impact the stability of intermediates and the reactivity of the molecule. yale.eduyale.edu

Utility in Drug Discovery Research (Mechanism-focused, Non-Clinical)

The benzhydryl amine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.govacs.org This makes this compound a molecule of significant interest for non-clinical drug discovery research.

A primary area of interest for benzhydryl amines is the central nervous system, particularly as inhibitors of monoamine transporters. nih.gov These transporters, which include the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET), are responsible for the reuptake of neurotransmitters from the synaptic cleft and are major targets for drugs treating depression, anxiety, and other neurological disorders. nih.gov

The benzhydryl moiety is a key pharmacophore found in many drugs that interact with these transporters and other receptors. Due to structural similarities among DAT, SERT, and NET, many inhibitors show affinity for all three. nih.gov

The table below lists some well-known drugs containing the benzhydryl scaffold and their primary targets, illustrating the importance of this chemical group.

| Drug Name | Primary Target(s) | Therapeutic Class |

| Benztropine | Dopamine Transporter, Muscarinic Acetylcholine Receptor | Antiparkinsonian |

| Diphenhydramine | Histamine (B1213489) H1 Receptor | Antihistamine |

| Modafinil | Dopamine Transporter | Wakefulness-promoting agent |

| GBR 12909 | Dopamine Transporter | Research Chemical |

Structure-activity relationship (SAR) studies have shown that modifications to the amine substituent can dramatically alter the potency and selectivity of these compounds. For example, in a related series of N-benzyl phenethylamines, the nature of the substituent on the benzyl ring was found to significantly influence agonist activity at serotonin receptors. nih.gov In the case of this compound, the N-(4-ethoxybenzyl) group would occupy a specific region of the transporter's binding pocket. Its size, shape, and the presence of the ether oxygen for potential hydrogen bonding would be critical determinants of the molecule's affinity and selectivity profile for DAT, SERT, and NET.

The table below outlines the key structural features of this compound and their potential roles in interacting with monoamine transporters, based on established principles of medicinal chemistry.

| Structural Feature | Potential Role in Receptor/Transporter Interaction |

| Benzhydryl Group | Occupies a large, often hydrophobic, binding pocket. Key for affinity at many CNS targets, including monoamine transporters. |

| Amine Nitrogen | Can be protonated at physiological pH, forming a crucial ionic interaction with an acidic residue (e.g., aspartate) in the transporter binding site. |

| 4-Ethoxybenzyl Group | Modulates lipophilicity, solubility, and metabolic stability. The ethoxy group can act as a hydrogen bond acceptor, potentially forming specific interactions within the binding site that enhance affinity or selectivity. The overall size and conformation influence the fit within the transporter. |

Future Perspectives and Emerging Research Avenues for N Benzhydryl N 4 Ethoxybenzyl Amine

Development of Novel and Sustainable Synthetic Routes for N-benzhydryl-N-(4-ethoxybenzyl)amine

The synthesis of N-substituted benzhydryl amines traditionally involves multi-step procedures. Future research will likely focus on developing more efficient, environmentally friendly, and cost-effective synthetic methodologies.

Current and Proposed Synthetic Approaches: Conventional synthesis would likely involve the reductive amination of 4-ethoxybenzaldehyde (B43997) with diphenylmethanamine or the N-alkylation of diphenylmethanamine with 4-ethoxybenzyl halide. However, these methods can have drawbacks, including the use of hazardous reagents and the generation of waste.

Emerging strategies aim to overcome these limitations:

Catalytic Routes: Metal-catalyzed reactions, such as copper-catalyzed coupling of aryl boronic acids with N,O-acetals or desulfonylative amination, offer novel pathways to diarylmethylamines. researchgate.net These methods could be adapted for the synthesis of this compound, potentially offering higher yields and milder reaction conditions.

Green Chemistry Protocols: The use of environmentally benign catalysts and solvents is a key trend. For instance, research on the synthesis of Betti bases, which are structurally related, has explored the use of reusable catalysts like nano-SiO2-H3BO3 and activated Fuller's earth under solvent-free conditions. researchgate.net

One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces waste, time, and resources. A one-pot synthesis could be designed, for example, by combining the formation of an intermediate imine and its subsequent reduction in a single process. nih.gov

Continuous Flow Synthesis: This technology offers improved safety, efficiency, and scalability compared to batch processes. A continuous flow process for synthesizing intermediates like N-benzylhydroxylamine hydrochloride has been optimized, suggesting its applicability to the production of this compound. mdpi.com

| Synthetic Strategy | Description | Potential Advantages | Relevant Analogy |

| Reductive Amination | Reaction of 4-ethoxybenzaldehyde with diphenylmethanamine in the presence of a reducing agent. | Well-established, versatile. | Synthesis of N-benzhydrylpiperidin-4-amine derivatives. researchgate.net |

| N-Alkylation | Reaction of diphenylmethanamine with 4-ethoxybenzyl chloride or bromide. | Direct formation of the C-N bond. | Preparation of secondary amines via 2-nitrobenzenesulfonamides. orgsyn.org |

| Copper-Catalyzed Amination | Coupling of a benzhydryl precursor with a 4-ethoxybenzylamine precursor using a copper catalyst. | High efficiency and functional group tolerance. researchgate.net | Synthesis of diarylmethylamines from sulfones and amines. researchgate.net |

| Sustainable Catalysis | Use of recyclable, non-toxic catalysts and solvent-free conditions. | Reduced environmental impact, lower cost. | Synthesis of Betti bases using heterogeneous catalysts. researchgate.net |

Advanced Stereoselective Synthesis for Enhanced Enantiomeric Purity

The benzhydryl carbon atom in this compound is a prochiral center. If substituents were introduced to the phenyl rings, it would become a chiral center. For many biologically active molecules, a single enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, developing methods for the stereoselective synthesis of chiral derivatives is a critical research avenue.

Future efforts will likely concentrate on:

Organocatalysis: The use of small organic molecules as catalysts for enantioselective reactions is a rapidly growing field. Organocatalyzed asymmetric synthesis could provide access to enantio-enriched benzhydryl amines. researchgate.net

Metal-Catalyzed Asymmetric Synthesis: Chiral metal complexes can catalyze reactions to produce a specific enantiomer in high excess.

Chiral Resolution: For racemic mixtures, advanced separation techniques are crucial. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful method for both analytical determination of enantiomeric purity and semi-preparative separation of enantiomers. nih.gov A method based on a cellulose-derived CSP has been successfully developed to determine the enantiomeric purity of a related benzhydryl compound up to 99.8% enantiomeric excess. nih.gov

In-depth Mechanistic Studies of Reactivity and Selectivity

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic routes and designing new ones. For this compound, mechanistic studies would focus on the intermediates and transition states involved in its formation and potential reactions.

Key areas for investigation include:

Understanding Regioselectivity: In reactions involving substituted benzhydryl or benzyl (B1604629) groups, understanding what directs the reaction to a specific site is crucial. For example, studies on the addition of organometallic reagents to 2-pyridones have shown that substituents can completely reverse the regioselectivity of the reaction. nih.gov

Reaction Kinetics: Studying the rate of reaction under various conditions (temperature, catalyst, solvent) can help elucidate the reaction pathway. Kinetic modeling can be used to validate proposed mechanisms, as demonstrated in studies of N-nitrosodimethylamine formation. nih.gov

Computational Modeling: Quantum mechanical calculations can model reaction pathways, identify transition states, and predict the stability of intermediates, providing insights that are difficult to obtain experimentally.

Electrochemical Mechanisms: Electrochemical methods can be used to study the selective cleavage of bonds. For instance, metal-free electrochemical conditions have been used for the selective oxidative cleavage of the benzyl C–N bond, proceeding through a nitrogen radical cation intermediate. nih.gov

Comprehensive SAR Profiling of Diverse Derivatives for Specific Target Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound's biological activity and properties. For this compound, a systematic exploration of its chemical structure would be a key future direction. This involves synthesizing a library of derivatives and evaluating how changes in structure affect biological activity.

A hypothetical SAR study could explore modifications at three key positions:

The Benzhydryl Moiety: Introducing substituents (e.g., halogens, alkyl, alkoxy groups) on one or both phenyl rings.

The Ethoxybenzyl Moiety: Varying the alkoxy group (e.g., methoxy (B1213986), propoxy) or changing its position on the ring. The phenyl ring could also be substituted.

The Amine Linker: Although less straightforward for a secondary amine, replacement with other functional groups could be explored if the core scaffold shows promise.

| Modification Site | Example Modification | Potential Impact on Activity | Rationale/Analogous Finding |

| Benzhydryl Phenyl Rings | Addition of electron-withdrawing groups (e.g., -Cl, -CF₃) | May enhance binding affinity through new interactions (halogen bonds) or alter metabolic stability. | SAR studies on pyrimidine (B1678525) derivatives showed that substituents on phenyl rings significantly impacted inhibitory potency. nih.gov |

| Benzhydryl Phenyl Rings | Addition of electron-donating groups (e.g., -CH₃, -OCH₃) | Could influence electronic properties and impact receptor interactions. | In benzimidazole (B57391) derivatives, such substitutions modulate activity against various enzymes. mdpi.com |

| Ethoxybenzyl Moiety | Change alkoxy chain length (methoxy, propoxy) | May affect solubility, lipophilicity, and fit within a binding pocket. | SAR on benzohydrazide (B10538) derivatives showed that even small changes to substituents altered antimicrobial activity. nih.gov |

| Ethoxybenzyl Moiety | Isomeric position of the ethoxy group (ortho-, meta-) | Alters the overall geometry of the molecule, which can be critical for specific receptor binding. | The spatial arrangement of functional groups is a key determinant of activity in many drug classes. |

These studies are crucial for identifying the key pharmacophoric features required for a desired biological effect and for optimizing properties like potency, selectivity, and metabolic stability. nih.gov

Integration with Advanced Computational Design Methodologies

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new therapeutic agents. Integrating these methodologies into the research of this compound and its derivatives would be a powerful strategy.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target (e.g., an enzyme or receptor). It can be used to screen virtual libraries of derivatives and prioritize compounds for synthesis. Docking simulations have been used to show how benzimidazole inhibitors interact with the catalytic site of acetylcholinesterase. mdpi.com

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to design new molecules with a higher probability of being active.

Quantitative Structure-Activity Relationship (QSAR): QSAR models create a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can predict the activity of unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into binding stability and the conformational changes that occur upon binding.

The ultimate goal of these computational approaches is to guide the synthetic effort, focusing resources on compounds with the highest predicted affinity and desired functional effects, thereby making the discovery process more efficient. nih.gov

Exploration of Novel Research Applications Beyond Current Scope

While the specific applications of this compound are not yet defined, the structural motifs it contains are present in compounds with a wide range of biological activities. This suggests that future research could uncover novel applications.

Potential areas for exploration include:

Antiviral Agents: The benzhydryl amine scaffold is a component of several known antiviral drugs. researchgate.net For example, chlorcyclizine (B1668710), a benzhydrylpiperazine derivative, has shown antiviral properties. researchgate.net

Antihistamines: Many first-generation antihistamines contain a benzhydryl group, which is known to be a key pharmacophore for H1 receptor antagonism.

Ion Channel Modulators: The bulky lipophilic groups of the molecule may allow it to interact with transmembrane ion channels, a target for many neurological and cardiovascular drugs.

Enzyme Inhibition: The structure could be a starting point for designing inhibitors for various enzymes. For instance, derivatives of N-benzyl-2-phenylpyrimidin-4-amine are potent inhibitors of the deubiquitinating enzyme USP1/UAF1, a target in cancer therapy. nih.gov

Materials Science: The aromatic rings and potential for hydrogen bonding could make this molecule and its derivatives interesting candidates for building blocks in supramolecular chemistry or organic electronics.

Exploring these diverse possibilities through broad biological screening and physicochemical analysis could open up entirely new research avenues for this compound and its analogues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzhydryl-N-(4-ethoxybenzyl)amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves reductive amination between benzhydrylamine and 4-ethoxybenzaldehyde. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to aldehyde) and using catalysts like sodium cyanoborohydride in methanol at 60°C for 12–24 hours. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (~70–80%) and purity (>95%). Structural analogs, such as N-(4-methoxybenzyl)acetoacetamide, highlight the importance of protecting groups and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzhydryl and 4-ethoxybenzyl moieties. For example, the benzhydryl group shows two doublets at δ 5.2–5.4 ppm (¹H NMR), while the ethoxy group appears as a triplet at δ 1.3–1.5 ppm. Infrared (IR) spectroscopy identifies N-H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹). Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., m/z 347.5 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of This compound analogs?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, concentration ranges). For example, etodesnitazene (a structural analog with a 4-ethoxybenzyl group) exhibits µ-opioid receptor affinity but varies in potency across studies due to assay sensitivity . To resolve discrepancies:

- Perform dose-response curves (e.g., 1 nM–10 µM) across multiple models (e.g., HEK-293 vs. neuronal cells).

- Use orthogonal assays (e.g., calcium flux, GTPγS binding) to validate receptor engagement.

- Apply statistical meta-analysis to reconcile published data .

Q. What computational methods aid in predicting the binding affinity of This compound derivatives to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can model interactions with targets like the µ-opioid receptor. Key steps:

- Generate 3D conformers using RDKit and optimize geometry with DFT (B3LYP/6-31G*).

- Dock derivatives into receptor homology models (e.g., based on PDB 6DDF) and calculate binding energies.

- Validate predictions with in vitro binding assays (e.g., competitive displacement with [³H]-DAMGO).

- QSAR models incorporating logP and polar surface area improve predictions for blood-brain barrier penetration .

Q. How can synthetic routes be optimized to minimize byproducts in This compound production?

- Methodological Answer : Byproducts like N,N-dibenzhydryl derivatives form due to excess aldehyde. Mitigation strategies:

- Use slow addition of aldehyde (1–2 hours) under controlled pH (6–7).

- Employ scavengers (e.g., molecular sieves) to sequester water and shift equilibrium.

- Monitor reaction progress with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

- Scale-up via flow chemistry reduces side reactions by maintaining consistent temperature and mixing .

Key Notes

- Safety : Handle with PPE (gloves, goggles) in fume hoods due to potential respiratory irritation .

- Regulatory : Structural analogs like etodesnitazene are Schedule I controlled substances; ensure compliance with local regulations .

- Data Sources : Prioritize peer-reviewed journals and authoritative databases (NIST, WHO) over commercial platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.